molecular formula C15H20N2O2S B598151 1-Boc-4-cyano-4-(2-thienyl)-piperidine CAS No. 167263-68-5

1-Boc-4-cyano-4-(2-thienyl)-piperidine

Cat. No. B598151
Key on ui cas rn: 167263-68-5
M. Wt: 292.397
InChI Key: YHMICQIWHNYLFJ-UHFFFAOYSA-N
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Patent
US05635510

Procedure details

Prepare by the method of example 30.2 using 2-thiopheneacetonitrile (10 mmol) and 2-chloro-N-(2-chloroethyl)-N-tert-Butoxycarbonyl-ethanamine (11 mmol). Purify to give the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].Cl[CH2:10][CH2:11][N:12]([CH2:20][CH2:21]Cl)[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>>[C:16]([O:15][C:13]([N:12]1[CH2:20][CH2:21][C:6]([C:7]#[N:8])([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH2:10][CH2:11]1)=[O:14])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
S1C(=CC=C1)CC#N
Name
Quantity
11 mmol
Type
reactant
Smiles
ClCCN(C(=O)OC(C)(C)C)CCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C=1SC=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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